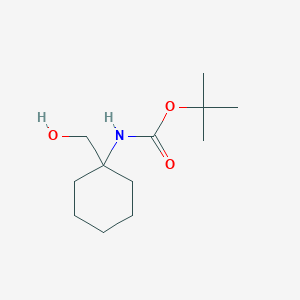

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQRDYUYIXDJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363877 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-67-9 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate

This guide provides a comprehensive technical overview of tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate, a key building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, and analytical characterization, underpinned by established scientific principles and methodologies.

Compound Identification and Significance

tert-Butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert, allowing for selective reactions at the hydroxyl group. This characteristic makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1][2] The carbamate functional group is a common structural motif in many therapeutic agents.[2]

IUPAC Name and Chemical Structure

The systematically generated IUPAC name for the compound is tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate .[3]

The molecular structure consists of a cyclohexane ring substituted at the same carbon with a hydroxymethyl group and a Boc-protected amine.

Molecular Structure Visualization

Caption: Workflow for the synthesis of tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of amines. [4][5] Materials:

-

(1-Aminocyclohexyl)methanol hydrochloride [6]* Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH) [7]* Deionized Water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1-aminocyclohexyl)methanol hydrochloride (1.0 eq) in a mixture of methanol and water.

-

Basification: Cool the solution in an ice bath and add triethylamine (2.2 eq) dropwise. The triethylamine serves to neutralize the hydrochloride salt and act as a base for the reaction.

-

Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous residue with deionized water and extract with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of the target compound. The predicted mass-to-charge ratios (m/z) for various adducts are provided below. [3]

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 230.17508 |

| [M+Na]⁺ | 252.15702 |

| [M-H]⁻ | 228.16052 |

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group. The protons of the cyclohexyl ring would appear as a series of multiplets in the aliphatic region. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet, and the hydroxyl and amine protons would be visible as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the cyclohexyl ring and the hydroxymethyl group.

-

IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the carbamate, and a strong C=O stretch of the carbamate carbonyl group.

Safety and Handling

The precursor, (1-aminocyclohexyl)methanol hydrochloride, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [6]Similar carbamate compounds may also present hazards. [8]Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate is a valuable synthetic intermediate with applications in pharmaceutical and chemical research. [1]Its synthesis via Boc protection of (1-aminocyclohexyl)methanol is a robust and well-established method. This guide provides the essential technical information for its preparation, characterization, and safe handling, serving as a foundational resource for scientists in the field.

References

-

National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; U.S. Department of Commerce: Gaithersburg, MD. [Link]

-

Ark Pharma Scientific Limited. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate. [Link]

-

PubChemLite. Tert-butyl n-[1-(hydroxymethyl)cyclohexyl]carbamate (C12H23NO3). [Link]

-

Global Substance Registration System. TERT-BUTYL-N-((1S,2S)-2-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2007). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 7(5), 483–496. [Link]

-

Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]

-

PubChem. rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate. [Link]

- Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank, 2025, m1984. [Link]

-

hte GmbH. Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 2016, 8(17), 272-276. [Link]

-

PubChem. tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclohexyl]carbamate (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. (1-Aminocyclohexyl)methanol hydrochloride 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]

- 7. hte-company.com [hte-company.com]

- 8. rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | C12H23NO3 | CID 24720926 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. As a synthetic building block, it incorporates a protected primary amine and a primary alcohol on a stable cyclohexyl scaffold. The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely utilized amine protecting groups in organic synthesis, prized for its reliable stability under certain conditions and its clean, traceless removal under others.[1][2]

The integrity of such a building block is paramount to the success of multi-step synthetic campaigns. Degradation of the starting material can lead to the formation of impurities, reduction in yield, and the introduction of reactive species that can complicate subsequent chemical transformations. This guide provides a comprehensive overview of the chemical stability of this compound, rooted in the fundamental chemistry of the Boc protecting group. It outlines the primary degradation pathways and offers field-proven storage and handling protocols to ensure its long-term viability for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's properties is the foundation for determining its stability.

Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | - |

| Molecular Weight | 229.32 g/mol | - |

| Appearance | Typically an off-white to white solid | [3][4] |

| General Storage | Room temperature or refrigerated (2-8°C), sealed in a dry, dark place | [5][6][7] |

Core Stability Profile: Understanding the Vulnerabilities

The stability of this compound is overwhelmingly dictated by the tert-butyloxycarbonyl (Boc) group. While the cyclohexyl scaffold is chemically robust and the primary alcohol is stable under non-oxidizing conditions, the carbamate linkage is susceptible to specific chemical challenges.

General Stability: A Robust Protecting Group

The Boc group is renowned for its stability towards a wide range of reagents and conditions, which is why it is so frequently employed in complex syntheses. It is generally stable under basic conditions, towards most nucleophiles, and during many common transformations like catalytic hydrogenation.[8][9] This robustness allows for selective manipulation of other functional groups within a molecule without premature deprotection of the amine.

The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant vulnerability of the Boc group is its lability under acidic conditions.[8][10] This is not a flaw but a designed feature that allows for its controlled removal. The mechanism proceeds through a well-understood pathway that highlights the importance of avoiding acidic contaminants during storage and handling.

-

Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid).[9]

-

Carbocation Formation: The protonated intermediate is unstable and fragments. This cleavage is facilitated by the formation of a highly stable tertiary carbocation (the tert-butyl cation).[8][9]

-

Decarboxylation: This fragmentation releases the unstable carbamic acid, which rapidly decomposes to the free, unprotected amine and carbon dioxide gas.[11] The tert-butyl cation is typically scavenged by a nucleophile or undergoes elimination to form isobutylene.

This acid-lability means that even trace amounts of acidic residue in storage containers or exposure to acidic vapors in a laboratory environment can initiate degradation over time, compromising the purity of the material.

Caption: The acid-catalyzed degradation pathway of the Boc protecting group.

Other Potential Degradation Factors

-

Thermal Stress: While generally stable at room temperature, some carbamates can undergo thermolytic cleavage at elevated temperatures.[10] Storing the compound in a controlled, cool environment mitigates this risk.

-

Photostability: There is no specific data on the photostability of this exact molecule. However, as a general best practice for complex organic molecules, protection from UV and visible light is strongly recommended to prevent potential photodegradation.[5][12] Storage in amber vials or in the dark is a simple and effective preventative measure.

-

Oxidative Stress: The molecule contains a primary alcohol, which can be susceptible to oxidation. Furthermore, safety data sheets for related carbamates consistently list strong oxidizing agents as incompatible materials.[4] Contact with oxidizers can lead to the formation of aldehyde or carboxylic acid impurities, complicating its use in synthesis.

-

pH Extremes: Carbamates exhibit varied stability across the pH spectrum. While most stable in the neutral to mildly acidic range (pH 1-6), they can be susceptible to base-catalyzed hydrolysis or cyclization in strongly alkaline solutions.[13]

Recommended Storage and Handling Procedures

Translating the chemical principles into practice is essential for maintaining the long-term integrity and purity of this compound.

Optimal Storage Conditions

Adherence to the following conditions will maximize the shelf-life of the compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of any potential thermal degradation and slows hydrolytic processes. |

| Atmosphere | Sealed under an inert gas (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (like CO₂ which can form carbonic acid) that can catalyze hydrolysis.[3] |

| Light | Store in the dark (e.g., amber glass vial, inside a cabinet) | Prevents potential photodegradation.[5] |

| Container | Tightly sealed, clean, dry glass container | Prevents contamination from moisture and other environmental factors. Ensure the container is free of any acidic residue.[14] |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents | Prevents the primary chemical degradation pathways.[4] |

Handling Best Practices

-

Inert Atmosphere Handling: For weighing and aliquoting, especially for long-term storage, use a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original stock bottle.

-

Personal Protective Equipment (PPE): In accordance with standard laboratory safety practices, wear protective gloves, safety glasses, and a lab coat when handling the compound.[15]

-

Material State: As a solid, the compound is generally more stable than it would be in solution. Prepare solutions fresh for use whenever possible. If solution storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperature.

Protocol: A Self-Validating Stability Assessment Workflow

To ensure the quality of a specific lot or to establish its shelf-life under defined conditions, a structured stability study is the most rigorous approach. This protocol outlines an accelerated stability test.

Objective: To assess the chemical stability of a batch of this compound under accelerated conditions (40°C / 75% Relative Humidity) over 8 weeks, as per general pharmaceutical stability testing guidelines.[16]

Methodology:

-

Initial Characterization (T=0):

-

a. Obtain a reference sample of the batch.

-

b. Perform High-Performance Liquid Chromatography (HPLC) with UV detection to determine the initial purity (as % area). This is the baseline measurement.

-

c. Record the ¹H NMR and FTIR spectra to confirm the identity and structural integrity of the compound.

-

-

Sample Preparation and Storage:

-

a. Aliquot approximately 10-20 mg of the solid compound into several clean, 2 mL amber glass vials.

-

b. Tightly cap the vials.

-

c. Place half of the vials into a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH). These are the "stressed" samples.

-

d. Place the other half of the vials in a refrigerator at 2-8°C. These are the "control" samples.

-

-

Analysis at Designated Time Points (T=2, 4, 8 weeks):

-

a. At each time point, remove one "stressed" and one "control" vial.

-

b. Allow the vials to equilibrate to room temperature before opening to prevent condensation.

-

c. Prepare a solution of known concentration (e.g., 1 mg/mL) from each sample in a suitable solvent (e.g., acetonitrile).

-

d. Analyze each solution by the same HPLC method used for the T=0 characterization.

-

-

Data Evaluation and Interpretation:

-

a. For each time point, compare the purity (% area) of the parent compound in the "stressed" sample to both the "control" sample and the T=0 baseline.

-

b. Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

-

c. A significant decrease (>1-2%) in the purity of the stressed sample or the appearance of significant degradation peaks indicates instability under those conditions. The control sample should show no significant change.

-

Caption: A logical workflow for conducting an accelerated stability study.

Summary and Conclusion

The chemical stability of this compound is robust under a wide range of synthetic conditions, particularly those involving basic or nucleophilic reagents. Its primary liability is a predictable and well-characterized susceptibility to acid-catalyzed hydrolysis, which serves as the basis for its utility as a protecting group.

To preserve the high purity required for pharmaceutical and research applications, the compound must be stored under controlled conditions. The optimal storage protocol involves refrigeration (2-8°C) in a tightly sealed, dry container, protected from light and under an inert atmosphere. Critically, the compound must be isolated from any contact with strong acids, bases, and oxidizing agents. By understanding the underlying chemistry and adhering to these storage and handling guidelines, researchers can ensure the long-term integrity of this valuable synthetic intermediate.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

- Kaufman, D. D. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Modrić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 79-93. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

-

PubChem. (n.d.). rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

-

Semantic Scholar. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - tert-butyl (cis-4-hydroxycyclohexyl)carbamate. Retrieved from [Link]

-

ACS Publications. (2009). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Arches. (n.d.). Photodegradation of Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) In Aquatic Environmental Conditions. Retrieved from [Link]

-

ResearchGate. (2004). Degradation of RPA 202248.... Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. wuxibiology.com [wuxibiology.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 107017-73-2|tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 6. 1142211-17-3|tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 7. 188348-00-7|(R)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jk-sci.com [jk-sci.com]

- 12. arches.union.edu [arches.union.edu]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. angenechemical.com [angenechemical.com]

- 16. japsonline.com [japsonline.com]

A Technical Guide to the Synthesis and Application of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

This document provides an in-depth technical guide on the synthesis, characterization, and application of tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate, a key building block in modern medicinal chemistry. While a singular "discovery" paper for this molecule is not prominent in the literature, its emergence is a logical consequence of established synthetic methodologies and the pharmaceutical industry's need for conformationally restricted amino alcohol scaffolds. This guide will, therefore, focus on the logical synthetic pathways and the scientific rationale behind its preparation and use.

Introduction: The Significance of a Structurally Simple Molecule

This compound is a bifunctional organic molecule featuring a primary alcohol and a Boc-protected amine attached to the same carbon of a cyclohexane ring. This arrangement provides a valuable scaffold for drug development for several key reasons:

-

Conformational Rigidity: The cyclohexane ring imparts a degree of conformational rigidity, which can be advantageous in designing molecules that fit into specific protein binding pockets.

-

Bifunctionality: The presence of a protected amine and a hydroxyl group allows for sequential and selective chemical modifications, making it a versatile intermediate for building more complex molecules.[1]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its straightforward removal under mild acidic conditions.[2][3] This makes it ideal for multi-step syntheses.[2]

-

Peptide Bond Surrogate: The carbamate functional group is often used as a surrogate for a peptide bond in medicinal chemistry, offering improved chemical and proteolytic stability.[1]

Plausible Synthetic Strategies

The synthesis of this compound can be logically approached from the readily available starting material, cyclohexanone. Two primary retrosynthetic pathways are outlined below, both representing robust and well-established chemical transformations.

Strategy 1: Strecker Synthesis Pathway

This classic approach to α-amino acids (which can be readily reduced to amino alcohols) involves the reaction of a ketone with an amine and a cyanide source.[4][5] The resulting α-aminonitrile is then reduced and protected.

Sources

An In-Depth Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate emerges as a quintessential example of a versatile synthetic intermediate. This molecule uniquely combines a primary alcohol and a primary amine, the latter being judiciously masked with a tert-butoxycarbonyl (Boc) protecting group. This design allows for selective chemical transformations at either the hydroxyl or the protected amino terminus, providing chemists with significant synthetic flexibility.

The core structure, featuring a geminal substitution pattern on a cyclohexane ring, imparts a degree of conformational rigidity and three-dimensionality that is highly desirable in drug design. This guide provides an in-depth technical overview of its core characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Characteristics

The utility of a synthetic building block is fundamentally dictated by its physical and chemical properties. This compound is a stable, crystalline solid under standard conditions, lending itself well to storage and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate | N/A |

| CAS Number | 864943-63-5 (for a related isomer) | |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 94-99 °C (for a related isomer) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | General Knowledge |

Note: Data for the exact 1,1-substituted isomer can be sparse; some data points are referenced from closely related isomers like tert-Butyl 1-(aminomethyl)cyclohexylcarbamate and various cis/trans isomers to provide a general profile. Researchers should always confirm properties with batch-specific Certificates of Analysis.

The Boc protecting group is a cornerstone of its chemical character. It offers excellent stability across a wide range of nucleophilic and basic conditions, yet it can be readily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the primary amine for subsequent reactions.[2]

Synthesis and Manufacturing

The preparation of this compound is most commonly achieved through the selective N-protection of the corresponding amino alcohol, (1-aminocyclohexyl)methanol. The inherent greater nucleophilicity of the amine compared to the alcohol allows for a highly selective reaction.[3]

Causality in Synthetic Protocol Design

The standard protocol involves the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent is critical for optimizing yield and purity. A mild inorganic base like sodium bicarbonate is often sufficient to neutralize the acidic byproduct (tert-butanol and CO₂), driving the reaction to completion. The use of a mixed solvent system, such as tetrahydrofuran (THF) and water, ensures the solubility of both the organic starting materials and the inorganic base. This biphasic or aqueous-organic approach facilitates a smooth reaction and a straightforward workup.[4]

Standard Laboratory Synthesis Protocol

Objective: To synthesize this compound from (1-aminocyclohexyl)methanol.

Materials:

-

(1-aminocyclohexyl)methanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1-aminocyclohexyl)methanol in a 1:1 mixture of THF and water.

-

Addition of Base: Add sodium bicarbonate to the solution and stir until it is well-suspended.

-

Boc Protection: To the stirring suspension, add a solution of di-tert-butyl dicarbonate in THF dropwise at room temperature. The choice to add the Boc₂O as a solution helps to control the reaction rate and dissipate any mild exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup - Quenching and Extraction: Once the reaction is complete, reduce the volume of THF by approximately half using a rotary evaporator. Add ethyl acetate to the remaining aqueous mixture. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. This washing sequence removes residual base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the Boc-protection of (1-aminocyclohexyl)methanol.

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its bifunctional nature, which opens two orthogonal pathways for chemical elaboration.

Role as a Versatile Building Block

-

The Hydroxyl (–OH) Handle: The primary alcohol is a versatile functional group ready for a variety of transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of diverse functionalities or for linking the cyclohexyl core to other parts of a target molecule.

-

The Protected Amine (–NHBoc) Handle: The Boc-protected amine is stable during manipulations of the hydroxyl group. Upon completion of those steps, the Boc group can be selectively removed under acidic conditions to reveal the primary amine.[5] This newly liberated amine can then undergo reactions such as acylation, alkylation, reductive amination, or arylation, enabling the construction of amides, sulfonamides, and other key structures found in pharmaceuticals.

This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled, stepwise assembly of complex molecules, thereby minimizing side reactions and simplifying purification. Chiral amino alcohols, in general, are critical intermediates in the synthesis of biologically active products and are used as chiral ligands in asymmetric synthesis.[]

Use in Scaffolding and Linker Chemistry

The rigid cyclohexyl core provides a well-defined three-dimensional scaffold. In drug discovery, moving from flat, aromatic structures to more saturated, sp³-hybridized scaffolds can improve physicochemical properties such as solubility while providing better vectors for interacting with protein binding pockets. This compound is an excellent starting point for creating novel molecular scaffolds.

Furthermore, its bifunctionality makes it an ideal candidate for use in linker technologies, such as in the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where a linker connects a targeting moiety to a payload or an E3 ligase binder.

Synthetic Elaboration Pathways Diagram

Caption: Orthogonal synthetic pathways from the title compound.

Safety, Handling, and Storage

Hazard Identification

Based on analogous structures, the compound may be classified with the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.[7]

-

Eye Irritation: May cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[7]

Precautionary Measures:

-

Avoid breathing dust.[8]

-

Wash hands and skin thoroughly after handling.

-

Use only in a well-ventilated area, preferably a chemical fume hood.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a standard laboratory coat.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically designed and highly valuable building block for chemical synthesis and pharmaceutical research. Its combination of a conformationally constrained cyclohexane scaffold, an orthogonally protected amine, and a reactive primary alcohol provides a robust platform for creating molecular diversity. Understanding its core properties, synthetic accessibility, and potential applications empowers researchers to leverage this compound for the efficient and controlled development of novel chemical entities with therapeutic potential.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Ark Pharma Scientific Limited. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | CAS:223131-01-9. [Link]

- Google Patents.Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

PubChem. rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate. [Link]

-

ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

- Google Patents.

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

-

Medium. (2026). The Role of N-Boc-L-Alaninol in Modern Drug Discovery. [Link]

-

Angene Chemical. Safety Data Sheet - tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- Google Patents.Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]

-

GSRS. TERT-BUTYL-N-((1S,2S)-2-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 7. rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | C12H23NO3 | CID 24720926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

The Synthetic Versatility of a Constrained Bifunctional Building Block: Applications of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the demand for structurally complex and conformationally constrained molecules has never been greater. These molecules serve as powerful tools to probe biological systems with high specificity and to act as scaffolds for the development of novel therapeutics. tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate emerges as a highly valuable and versatile building block, uniquely positioned to meet this demand. Its structure, featuring a primary alcohol and a Boc-protected amine fixed in a 1,1-disubstituted cyclohexane framework, offers a potent combination of steric definition and orthogonal chemical reactivity. This guide provides an in-depth exploration of its applications, detailing field-proven protocols for its conversion into key synthetic intermediates, such as constrained non-natural amino acids and spirocyclic heterocycles, and discussing its broader utility as a privileged scaffold in drug discovery programs.

Introduction: A Scaffold of Strategic Importance

This compound is more than a simple protected amino alcohol. The cyclohexane ring provides a rigid, non-aromatic scaffold that imparts conformational constraint upon the functional groups it carries. This is a critical design element in medicinal chemistry, as restricting the conformational freedom of a molecule can lead to enhanced binding affinity and selectivity for its biological target.

The molecule's true synthetic power lies in its bifunctionality:

-

A Primary Alcohol: This site serves as a versatile handle for a wide range of transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, etherification, or esterification.

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and reliable protecting group, stable to a wide variety of reaction conditions (e.g., oxidation, nucleophilic attack). Its facile removal under acidic conditions provides an orthogonal deprotection strategy, allowing for the sequential elaboration of the molecule's two functional arms.

This unique combination of features makes it an ideal starting material for two major classes of high-value compounds: constrained α-amino acid derivatives and spirocyclic heterocycles.

Figure 1: Key synthetic pathways originating from this compound.

Application I: Synthesis of Constrained Amino Acid Precursors via Oxidation

One of the most powerful applications of this building block is its conversion into the corresponding aldehyde, tert-butyl (1-formylcyclohexyl)carbamate. This aldehyde is a stable, versatile intermediate that can be further oxidized to the carboxylic acid or used in reductive aminations, Wittig reactions, and other carbonyl chemistries. The Swern oxidation is an exceptionally mild and high-yielding method for this transformation, avoiding the use of heavy metals and preventing over-oxidation to the carboxylic acid.[1]

Causality Behind the Swern Oxidation Protocol

The Swern oxidation is conducted at a very low temperature (-78 °C) to control the stability of the key intermediates.[2] The mechanism involves the initial activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium salt. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, is crucial; it facilitates an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride, while generating gaseous CO and CO2.[3] This carefully orchestrated sequence ensures a clean conversion without requiring harsh conditions that might compromise the acid-labile Boc group.

Figure 2: Simplified mechanistic workflow of the Swern Oxidation.

Protocol 2.1: Swern Oxidation to Synthesize tert-Butyl (1-formylcyclohexyl)carbamate

Materials:

-

Oxalyl chloride (2.0 M solution in CH₂Cl₂, 1.2 eq.)

-

Anhydrous Dimethyl sulfoxide (DMSO, 2.4 eq.)

-

This compound (1.0 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Triethylamine (Et₃N, 5.0 eq.)

-

Water (H₂O), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

System Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and two rubber septa under an argon atmosphere.

-

Reagent Preparation: In the flask, add anhydrous CH₂Cl₂ (approx. 0.2 M relative to the starting alcohol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activator Formation: To the cold, stirred solution, slowly add the oxalyl chloride solution dropwise. Following this, add anhydrous DMSO dropwise over 5 minutes. Caution: Gas evolution (CO, CO₂) occurs. Stir the resulting mixture for 15 minutes at -78 °C.

-

Alcohol Addition: Dissolve the this compound in a minimal amount of anhydrous CH₂Cl₂ and add it slowly via syringe to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes.

-

Elimination: Add triethylamine dropwise to the reaction mixture. A thick white precipitate will form. Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Work-up: Quench the reaction by adding water. Transfer the biphasic mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M aq. HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde as a white solid.

| Parameter | Condition | Rationale |

| Temperature | -78 °C | Stabilizes the reactive chlorosulfonium and alkoxysulfonium intermediates, preventing side reactions.[2] |

| Reagents | Oxalyl Chloride, DMSO, Et₃N | Classic Swern conditions; avoids toxic heavy metals and is mild enough to preserve the Boc group.[1] |

| Base | Triethylamine (5 eq.) | A hindered, non-nucleophilic base is required to deprotonate the intermediate without competing side reactions.[3] |

| Typical Yield | 85-95% | High efficiency is characteristic of this oxidation for unhindered primary alcohols.[4] |

Application II: Synthesis of Spirocyclic Heterocycles

The 1,1-disubstituted nature of the starting material makes it an excellent precursor for spirocyclic compounds, which are of high interest in medicinal chemistry due to their rigid, three-dimensional structures.[5] A prime example is the synthesis of the spiro-oxazolidinone, 1-oxa-3-azaspiro[4.5]decan-2-one , via a two-step, one-pot procedure.

Causality Behind the Mesylation/Cyclization Protocol

This transformation relies on a classic SN2 reaction sequence.

-

Activation: The primary alcohol is a poor leaving group (OH⁻). Reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine converts it into a mesylate (-OMs). The mesylate is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group.

-

Intramolecular Cyclization: The nitrogen atom of the Boc-carbamate, while a relatively weak nucleophile, is perfectly positioned for an intramolecular attack on the carbon bearing the mesylate. This 5-exo-tet cyclization is kinetically favored and proceeds via an SN2 mechanism, displacing the mesylate group and forming the stable five-membered oxazolidinone ring.[6] Heating is often required to provide the activation energy for the cyclization step.

Figure 3: Experimental workflow for the synthesis of the spiro-oxazolidinone.

Protocol 3.1: Synthesis of Boc-Protected 1-Oxa-3-azaspiro[4.5]decan-2-one

Materials:

-

This compound (1.0 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Triethylamine (Et₃N, 1.5 eq.)

-

Methanesulfonyl chloride (MsCl, 1.2 eq.)

-

Anhydrous Toluene

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

System Setup: Add the starting amino alcohol and anhydrous CH₂Cl₂ to a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Mesylation: Cool the solution to 0 °C in an ice bath. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C for 1 hour, monitoring the consumption of starting material by TLC.

-

Solvent Exchange: Upon completion, concentrate the reaction mixture under reduced pressure to remove CH₂Cl₂ and excess reagents.

-

Cyclization: To the crude mesylate intermediate, add anhydrous toluene. Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the formation of the spirocycle by TLC.

-

Work-up: Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography or recrystallization to afford the pure Boc-protected spiro-oxazolidinone. The Boc group can subsequently be removed under standard acidic conditions (e.g., TFA in CH₂Cl₂ or 4M HCl in dioxane).

Conclusion and Future Outlook

This compound is a quintessential example of a modern synthetic building block. Its pre-installed conformational constraint and orthogonally protected functional groups provide chemists with a reliable and strategic starting point for creating molecular complexity. The protocols detailed herein for its conversion into constrained amino acid precursors and spirocyclic heterocycles represent robust and scalable methods for accessing high-value chemical entities. As the fields of drug discovery and materials science continue to push the boundaries of molecular design, the utility of such well-defined, bifunctional scaffolds will only continue to grow, enabling the synthesis of the next generation of functional molecules.

References

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. Available at: [Link]

- Moehs Iberica S.L. (2018). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. CA3087004A1.

-

Li, W., et al. (2026). Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. Organic Letters. Available at: [Link]

-

Wijesinghe, W. A. N., et al. (2020). Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. ResearchGate. Available at: [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Available at: [Link]

-

Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(15), 2493-2500. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Hosseini, S. A., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Available at: [Link]

-

Ali, M. T. M., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl hydroxy(methyl)carbamate. PubChem. Available at: [Link]

-

Albanese, V., et al. (2025). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- Zhang, J., et al. (2011). Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.

-

Ishihara, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(17), 3243-3255. Available at: [Link]

-

Zherebtsov, D. A., et al. (2020). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2020(2), M1125. Available at: [Link]

-

Knight Chemicals. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Knight Chemicals. Available at: [Link]

Sources

Application Notes & Protocols: tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Introduction: A Versatile Building Block for Complex Scaffolds

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a cyclohexane ring substituted with a Boc-protected primary amine and a primary alcohol on the same quaternary carbon, offers a unique platform for creating sterically demanding and three-dimensional molecular architectures.

The presence of both a protected amine and an alcohol allows for orthogonal chemical modifications, providing precise control over synthetic pathways. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1] This stability enables chemists to perform transformations on the hydroxyl group without affecting the amine.

A primary application of this building block is in the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are increasingly incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability by introducing conformational rigidity.[2][3] The unique 1,1-disubstitution pattern of this compound makes it an ideal precursor for constructing spirocyclic amines and ethers, which are valuable motifs in modern drug discovery.[2]

This document provides detailed application notes and protocols for the effective use of this versatile building block in the synthesis of advanced intermediates.

Physicochemical Properties & Handling

A clear understanding of the physical and chemical properties of a building block is critical for its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | [4] |

| Molecular Weight | 229.32 g/mol | [5] |

| Monoisotopic Mass | 229.1678 Da | [4] |

| CAS Number | 139481-35-9 | [4] |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Slightly soluble in water. | [7] |

| Storage | Store in a cool, dry place. Keep container tightly sealed. Recommended storage at 2-8°C. | [8] |

Core Synthetic Applications

The utility of this compound stems from the ability to selectively manipulate its two functional groups. This allows for a stepwise construction of complex molecules. The primary alcohol can be activated for nucleophilic substitution or oxidized, while the Boc-protected amine can be deprotected to reveal a nucleophilic primary amine ready for a variety of coupling reactions.

Primary Application: Synthesis of Spiro[3.5]azanonane Derivatives

One of the most powerful applications of this building block is the synthesis of spirocyclic amines, particularly azetidines fused to the cyclohexane ring. This transformation is typically achieved through a two-step sequence: activation of the primary alcohol followed by intramolecular cyclization upon deprotection of the amine.

The causality is straightforward: the hydroxyl group is a poor leaving group and must first be converted into a more reactive species (e.g., a tosylate or mesylate). Subsequent removal of the Boc protecting group liberates the primary amine, which is then perfectly positioned to act as an intramolecular nucleophile, displacing the activated leaving group to form the strained, yet valuable, four-membered azetidine ring.

Derivatization Pathways

The orthogonal nature of the two functional groups enables diverse derivatization strategies. The choice of which group to react first dictates the final molecular architecture.

-

Modification via the Amine: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free primary amine. This amine can then undergo a wide range of transformations, including acylation to form amides, reductive amination, or alkylation. This pathway is useful when the primary alcohol is desired in the final product or will be modified in a later step.

-

Modification via the Alcohol: The primary alcohol can be oxidized to an aldehyde or carboxylic acid using standard reagents (e.g., PCC, Dess-Martin periodinane for the aldehyde; Jones reagent, TEMPO for the acid). Alternatively, it can be converted into an ether or ester. These transformations are typically performed while the amine remains protected by the Boc group.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these procedures based on their specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of tert-Butyl 7-tosyl-7-azaspiro[3.5]nonane-1-carboxylate (A Spiroazetidine Precursor)

This protocol details the conversion of the primary alcohol to a tosylate, which is a key intermediate for spirocyclization. The tosylate group is an excellent leaving group for the subsequent intramolecular nucleophilic substitution by the amine.

Materials & Reagents:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with tosyl chloride and to minimize side reactions.

-

Reagent Addition: Add anhydrous pyridine (2.0 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a nucleophilic catalyst.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~pH 2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. The washes remove residual pyridine and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tosylated product.

Protocol 2: Deprotection and Amide Coupling

This protocol demonstrates the selective deprotection of the Boc group followed by a standard amide coupling reaction.

Step A: Boc Deprotection

Materials & Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.5 M) in a round-bottom flask.

-

Deprotection: Add trifluoroacetic acid (5.0 - 10.0 eq) dropwise at 0 °C. The use of excess acid ensures complete and rapid deprotection.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude (1-aminocyclohexyl)methanol, which is often used in the next step without further purification.

-

Step B: Amide Coupling with Benzoyl Chloride

Materials & Reagents:

-

Crude (1-aminocyclohexyl)methanol (from Step A)

-

Benzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M HCl, Saturated NaHCO₃, Brine

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: Dissolve the crude amine (1.0 eq) in DCM (approx. 0.2 M) and cool to 0 °C.

-

Base Addition: Add triethylamine (2.2 eq). The base is essential to neutralize the HCl formed during the acylation.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirring solution.

-

Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the final N-(1-(hydroxymethyl)cyclohexyl)benzamide product.

Summary of Representative Reactions

| Reaction | Key Reagents | Solvent | Temp. | Typical Yield | Notes |

| Tosylation | TsCl, Pyridine | DCM | 0 °C to RT | 85-95% | Anhydrous conditions are critical for high yield. |

| Boc Deprotection | TFA | DCM | 0 °C to RT | >95% (crude) | Product is an amine salt; neutralization required for free amine. |

| Amide Coupling | RCOCl, TEA | DCM | 0 °C to RT | 80-90% | The amine starting material should be free of acid. |

| Spirocyclization | TFA (for deprotection), then Base (e.g., K₂CO₃) | DCM, then DMF | RT, then 80°C | 60-75% | Performed on the tosylated intermediate. |

Conclusion

This compound is a highly valuable and versatile building block for synthetic organic chemistry. Its capacity for orthogonal functionalization makes it an ideal starting material for constructing complex molecules, particularly spirocyclic scaffolds that are of increasing importance in drug discovery.[2][9] The protocols and applications detailed herein provide a robust framework for researchers and scientists to leverage the synthetic potential of this compound in their drug development programs.

References

-

Ark Pharma Scientific Limited. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate. Retrieved from [Link]

-

Knight Chemicals. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Retrieved from [Link]

-

PubChemLite. Tert-butyl n-[1-(hydroxymethyl)cyclohexyl]carbamate (C12H23NO3). Retrieved from [Link]

-

Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Retrieved from [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]

- Google Patents.Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents.Tert-butyl carbamate derivative and preparation method and application thereof.

-

European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

-

ResearchGate. Spirocyclization of 1,7-enynes triggered by tert-butyl perbenzoate. Retrieved from [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

-

Vámosi, B., & Kégl, T. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central. Retrieved from [Link]

-

Organic Syntheses. Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Retrieved from [Link]

-

PubChem. tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate. Retrieved from [Link]

-

MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

-

PubChem. tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate. Retrieved from [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclohexyl]carbamate (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 5. eMolecules Pharmablock / tert-butyl cis-N-[4-(hydroxymethyl)cyclohexyl]carbamate | Fisher Scientific [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 8. 188348-00-7|(R)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]

- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate in medicinal chemistry

Application Note: tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

A Versatile Bifunctional Building Block for Modern Medicinal Chemistry

Abstract

This compound is a bifunctional alicyclic amino alcohol derivative that has garnered significant attention as a versatile building block in medicinal chemistry. Its unique structure, featuring a stable cyclohexyl scaffold, a reactive primary alcohol, and a sterically hindered amine protected by a tert-butyloxycarbonyl (Boc) group, provides a powerful platform for the synthesis of complex and sterically demanding molecules. This guide details the compound's strategic value, core applications, and provides validated protocols for its use in synthetic workflows, aimed at researchers and scientists in drug discovery and development.

Structural Analysis and Strategic Value

The utility of this compound in drug design stems from the distinct roles of its three key structural components:

-

Cyclohexyl Scaffold: This non-planar, saturated ring is a common motif in drug candidates. Its inclusion often enhances metabolic stability by removing sites susceptible to aromatic oxidation. Furthermore, the rigid conformational nature of the cyclohexane ring can help in positioning substituents in a precise three-dimensional orientation, which is critical for optimizing binding interactions with biological targets.

-

Primary Alcohol (-CH₂OH): This functional group serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of pharmacophoric elements.

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1] It is exceptionally stable under a broad range of nucleophilic and basic conditions, yet can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting other acid-labile groups if conditions are carefully controlled.[2][3] This orthogonality is crucial in multi-step syntheses, enabling selective deprotection and subsequent functionalization of the amine.[2][4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol [5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |

| Storage | Sealed in dry, 2-8°C[5][6] |

Core Applications in Medicinal Chemistry

This building block is particularly valuable for synthesizing compounds with a geminal substitution pattern on a cyclohexane ring, a structural feature present in various bioactive molecules. Its application spans multiple therapeutic areas.

Scaffolding for Spirocyclic Compounds

The 1,1-disubstituted nature of the cyclohexane ring makes this compound an excellent precursor for the synthesis of spirocyclic systems.[7] Spirocycles are increasingly popular in drug discovery as they provide inherent three-dimensionality, often leading to improved physicochemical properties and novel intellectual property.[7] The primary alcohol can be transformed into a reactive group that initiates an intramolecular cyclization onto a derivative of the nitrogen atom after deprotection, or onto an adjacent carbon atom.

Intermediate in the Synthesis of Enzyme Inhibitors

The cyclohexyl moiety is a key component in the design of various enzyme inhibitors, where it can serve as a hydrophobic element that occupies a specific pocket in the enzyme's active site. For example, derivatives of cyclohexylamines are integral to the synthesis of Factor Xa inhibitors, a class of oral anticoagulants.[8] While not a direct precursor to Edoxaban, the utility of related Boc-protected cyclohexylamine derivatives in its synthesis highlights the importance of this structural class.[8]

Building Block for CNS-Active Agents

The lipophilic nature of the cyclohexyl ring facilitates crossing the blood-brain barrier, making this scaffold suitable for the development of central nervous system (CNS) agents. The ability to introduce diverse functionality via the alcohol and amine groups allows for the fine-tuning of properties like receptor affinity, selectivity, and pharmacokinetic profiles.

Synthetic Utility & Protocols

The true power of this compound lies in its predictable and high-yielding transformations. The diagram below illustrates its potential as a synthetic hub.

Caption: Synthetic pathways originating from the title compound.

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of this compound.

Protocol 1: Oxidation of the Alcohol to an Aldehyde (Dess-Martin Periodinane)

This protocol describes the conversion of the primary alcohol to the corresponding aldehyde, a crucial intermediate for reductive amination or Wittig-type reactions.

Rationale: Dess-Martin Periodinane (DMP) is chosen for its mild reaction conditions, high efficiency, and broad functional group tolerance, which ensures the integrity of the acid-labile Boc protecting group.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution portion-wise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Self-Validation System:

-

TLC Analysis: The product aldehyde should have a higher Rf value than the starting alcohol.

-

¹H NMR Spectroscopy: Disappearance of the alcohol proton signal and the appearance of a characteristic aldehyde proton signal around 9.5-10.0 ppm.

Protocol 2: Boc-Deprotection to Yield the Primary Amine

This protocol details the removal of the Boc protecting group to liberate the free amine, which can then undergo a variety of coupling reactions.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature, generating volatile byproducts (isobutylene and CO₂) that are easily removed.[2][3]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. 223131-01-9|tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 6. 188348-00-7|(R)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]

- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate: A Detailed Guide to Boc Protection

This application note provides a comprehensive guide for the synthesis of tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate. This procedure centers on the chemoselective N-protection of the primary amine in (1-aminocyclohexyl)methanol using di-tert-butyl dicarbonate ((Boc)₂O), a cornerstone reaction in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood protocol for this transformation. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, and discuss key considerations for successful execution and analysis.

Introduction: The Significance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the pharmaceutical industry and peptide chemistry.[1] Its popularity stems from its ease of introduction, general stability under a variety of reaction conditions (including basic, nucleophilic, and reductive environments), and its facile removal under mild acidic conditions.[2][3] This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.[2]

The target molecule, this compound, is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex bioactive molecules. Its synthesis via Boc protection of (1-aminocyclohexyl)methanol is a representative example of the chemoselective masking of a nucleophilic amine in the presence of a hydroxyl group.

Mechanistic Rationale: The "Why" Behind the "How"

The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The reaction is driven by the high electrophilicity of the carbonyl carbons in (Boc)₂O and the nucleophilicity of the amine.

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. This forms a transient tetrahedral intermediate.

-

Intermediate Collapse and Byproduct Formation: The tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine (a carbamate). This step also generates an unstable tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction to proceed to completion.

While the reaction can sometimes proceed without a base, the use of a mild base is common to neutralize the small amount of acid that can be present in the (Boc)₂O and to ensure the amine is in its free, nucleophilic form.[4]

Visualizing the Reaction Pathway

Diagram 1: Reaction Mechanism of Boc Protection

Caption: Mechanism of N-Boc protection of an amine.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the efficient and high-yielding synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| (1-aminocyclohexyl)methanol | ≥97% | Sigma-Aldrich | The starting amino alcohol. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Acros Organics | The Boc-donating reagent. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Reaction solvent. |

| Triethylamine (Et₃N) | ≥99.5% | Alfa Aesar | Mild, non-nucleophilic base. |

| Saturated aqueous NaHCO₃ solution | Reagent Grade | - | For aqueous work-up. |

| Brine (saturated aqueous NaCl) | Reagent Grade | - | For aqueous work-up. |